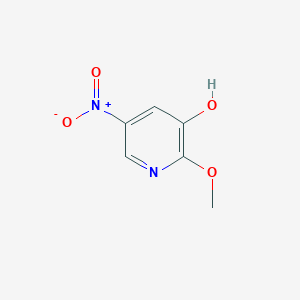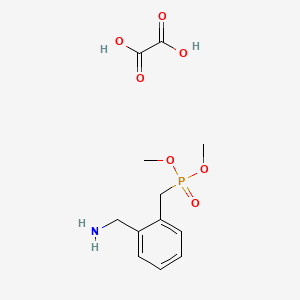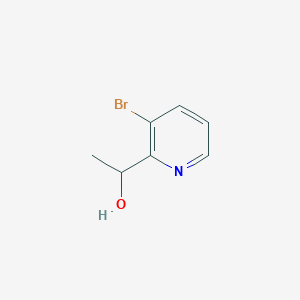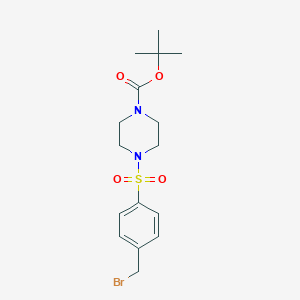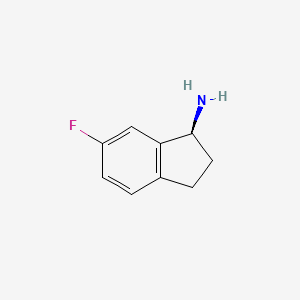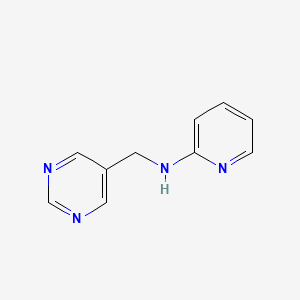
N-(4-methoxyphenyl)quinolin-2-amine
Vue d'ensemble
Description
“N-(4-methoxyphenyl)quinolin-2-amine” is a chemical compound with the molecular formula C16H14N2O . It is a derivative of quinoline, a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N-(4-methoxyphenyl)quinolin-2-amine”, has been a subject of interest due to their versatile applications in medicinal chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Crystal Structure : N-(4-methoxyphenyl)quinolin-2-amine derivatives have been involved in the synthesis of complex structures. For instance, the reaction of Ipidacrine with 4-methoxyphenyl isocyanate resulted in a compound with a propeller-like structure, emphasizing the molecule's utility in creating diverse molecular architectures (Sakurai, Noguchi, & Nishibe, 2010).
Pharmacological Potential
Antitumor Activity : Quinoline derivatives, including N-(4-methoxyphenyl)quinolin-2-amine, have been evaluated for their antitumor potential. Certain derivatives showed potent antiproliferative activity against multiple human tumor cell lines, suggesting the promise of these compounds in cancer therapy (Su et al., 2019).
Apoptosis Induction in Cancer Cells : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including compounds related to N-(4-methoxyphenyl)quinolin-2-amine, were identified as potent inducers of apoptosis in cancer cells derived from solid tumors (Zhang et al., 2008).
Antimicrobial Activity : Some N-(4-methoxyphenyl)quinolin-2-amine derivatives demonstrated significant antimicrobial properties against various bacteria and fungi, highlighting their potential in treating infectious diseases (El-Gamal, Hagrs, & Abulkhair, 2016).
Chemical Properties and Reactions
Chemical Reactions and Derivatives : N-(4-methoxyphenyl)quinolin-2-amine and its derivatives are versatile in chemical reactions, leading to the synthesis of various compounds with potential biological activities, such as antitubercular agents (Karkara et al., 2020).
Formation of Complex Molecular Structures : The molecule has been used in the synthesis of complex structures like amide derivatives, which show unique spatial orientations and potential for anion coordination (Kalita & Baruah, 2010).
Orientations Futures
Quinoline derivatives, including “N-(4-methoxyphenyl)quinolin-2-amine”, continue to be a focus of research due to their potential biological and pharmaceutical activities . Future research may focus on further exploring these activities, optimizing synthesis methods, and investigating potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-19-14-9-7-13(8-10-14)17-16-11-6-12-4-2-3-5-15(12)18-16/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACZYQLUYMKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)quinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




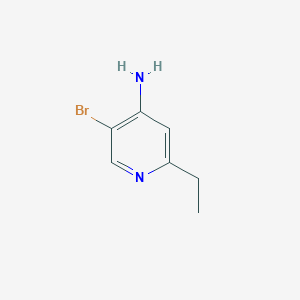



![12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine](/img/structure/B3237186.png)
